2-Ethyl-4-hydroxy-2-methylbutanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-2-methylbutanal |
InChI |
InChI=1S/C7H14O2/c1-3-7(2,6-9)4-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
AQPPSGRBXOVMHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCO)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 2 Ethyl 4 Hydroxy 2 Methylbutanal
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the carbon skeleton and introduce the necessary functional groups in a sequential or concerted manner. These methods often involve multi-step reactions or advanced catalytic processes.
One of the most plausible multi-step pathways involves the reaction of a pre-formed enolate with an electrophile, such as an epoxide. This method allows for the controlled formation of the C2-C3 bond and the simultaneous introduction of the terminal hydroxyethyl (B10761427) moiety.
A key starting material for this pathway is 2-methylbutanal. The alpha-proton of 2-methylbutanal is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbon of an epoxide, such as ethylene (B1197577) oxide. The reaction proceeds via an SN2 mechanism, leading to the opening of the epoxide ring. A subsequent aqueous workup protonates the resulting alkoxide to yield the final γ-hydroxy aldehyde product, 2-Ethyl-4-hydroxy-2-methylbutanal.
Table 1: Proposed Multi-step Synthesis via Enolate Alkylation
| Step | Reactants | Reagents | Intermediate/Product | Purpose |
| 1 | 2-Methylbutanal, Diisopropylamine | n-Butyllithium (n-BuLi) in Tetrahydrofuran (THF), -78 °C | Lithium enolate of 2-methylbutanal | Formation of the nucleophile. |
| 2 | Lithium enolate, Ethylene oxide | THF, -78 °C to room temp. | Lithium alkoxide intermediate | Carbon-carbon bond formation and introduction of the hydroxyethyl group. |
| 3 | Lithium alkoxide intermediate | Mild acid (e.g., aq. NH4Cl) | This compound | Protonation to yield the final alcohol. |
This sequence is an effective way to build the molecular framework, leveraging the reactivity of carbonyl compounds. pearson.com
While direct hydrogenation is typically used to reduce aldehydes to alcohols or unsaturated bonds to saturated ones, related catalytic processes like hydroformylation are highly relevant for synthesizing aldehydes. libretexts.org A hypothetical direct synthesis of this compound could involve the hydroformylation of a specific unsaturated alcohol precursor, 2-methyl-3-buten-1-ol.
Hydroformylation, also known as the oxo process, introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, often using cobalt or rhodium-based catalysts. google.com For the synthesis of this compound, the hydroformylation of 2-ethyl-3-buten-1-ol would be a potential route. The anti-Markovnikov addition of the formyl group to the terminal carbon of the alkene would yield the desired product.
Selective hydrogenation is also a critical technology in related syntheses. For instance, the industrial production of 2-ethylhexanol involves the hydrogenation of 2-ethyl-2-hexenal (B1232207) over nickel-based catalysts. researchgate.netresearchgate.net This demonstrates the power of catalytic hydrogenation in converting intermediates into desired final products. A similar strategy could be envisioned if a precursor containing other reducible functional groups were synthesized first.
Condensation reactions, particularly the aldol (B89426) condensation, are fundamental for creating β-hydroxy aldehydes or ketones. byjus.com While the target molecule is a γ-hydroxy aldehyde, aldol reactions are crucial for synthesizing the necessary precursors. For example, the key starting material, 2-methylbutanal, can be prepared through a crossed aldol condensation.
The reaction between two different aldehydes, known as a cross-aldol condensation, can yield multiple products if both reactants have α-hydrogens. byjus.com However, by carefully choosing reactants and conditions, specific products can be favored. The self-condensation of propanal, for instance, can lead to precursors for branched aldehydes. The industrial synthesis of 2-ethyl-1-hexanol from butanal relies on an initial aldol condensation, highlighting the importance of this reaction class in producing complex aldehydes and alcohols. libretexts.orgresearchgate.net
Precursor-Based Synthesis Strategies
These strategies focus on synthesizing or obtaining a core molecular structure and then modifying it to install the required functionalities.
The introduction of the specific functional groups—hydroxyl and ethyl—is the cornerstone of the synthesis.
Ethyl and Methyl Groups: As discussed, the most efficient strategy is to start with a precursor that already contains these groups, such as 2-methylbutanal. This molecule provides the ethyl group and the alpha-methyl group attached to the eventual quaternary carbon.
Hydroxyl Group: The introduction of the hydroxyl group at the C4 position is a critical step. In the enolate-epoxide pathway, this is accomplished by the nucleophilic ring-opening of ethylene oxide. libretexts.org The hydroxyl group originates from one of the oxygen atoms in the epoxide ring. Alternatively, in a hydroformylation-based synthesis, the hydroxyl group would already be present in the unsaturated alcohol precursor, such as 2-ethyl-3-buten-1-ol. The stability of the hydroxyl group as a leaving group is poor, which is why it is not typically displaced in substitution reactions unless it is first converted to a better leaving group, such as a sulfonate ester or water via protonation. libretexts.org
Comparison of Synthetic Routes: Yield, Selectivity, and Efficiency
Further research, potentially through direct inquiry with manufacturers or exploration of undisclosed industrial chemical literature, would be necessary to uncover the synthetic methodologies for this compound and enable a proper scientific comparison of their merits.
Reaction Mechanisms and Chemical Transformations of 2 Ethyl 4 Hydroxy 2 Methylbutanal
Intramolecular Reactions
Intramolecular reactions in 2-Ethyl-4-hydroxy-2-methylbutanal are dominated by the potential interaction between its two functional groups.
The presence of an aldehyde and a hydroxyl group within the same molecule allows for intramolecular cyclization. This is a common reaction pathway for γ-hydroxy aldehydes.
Hemiacetal Formation : The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This reversible reaction results in the formation of a cyclic hemiacetal. libretexts.org For this compound, this process would lead to a five-membered ring, a thermodynamically favorable structure. youtube.com The resulting cyclic hemiacetal, 3-ethyl-3-methyltetrahydrofuran-2-ol, can exist in equilibrium with the open-chain hydroxy aldehyde form in solution. libretexts.org
Furanone Formation Potential : While direct evidence for the conversion of this compound to a furanone is not extensively documented, its structure suggests a potential pathway. Furanones are cyclic compounds that are structurally related. For instance, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone is a known flavor compound. nih.govnist.gov A hypothetical transformation could involve oxidation of the hemiacetal intermediate or other rearrangement pathways, although this remains a speculative route without specific experimental validation for this starting material.
| Reaction Type | Reacting Groups | Product | Ring Size | Notes |
|---|---|---|---|---|
| Hemiacetal Formation | C1-Aldehyde and C4-Hydroxyl | 3-Ethyl-3-methyltetrahydrofuran-2-ol | 5-membered | A common and reversible intramolecular reaction for γ-hydroxy aldehydes. libretexts.org |
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that requires an enolizable aldehyde or ketone. libretexts.org An essential feature for an aldehyde to act as the nucleophilic component (enolate) in an aldol reaction is the presence of at least one alpha-hydrogen.
In the case of this compound, the carbon atom alpha to the aldehyde group (the C2 position) is a quaternary carbon, substituted with a methyl group, an ethyl group, the formyl group itself, and a hydroxyethyl (B10761427) group. Consequently, it lacks an alpha-hydrogen. Therefore, this compound cannot enolize at the C2 position and cannot act as the nucleophilic partner in an aldol condensation reaction with itself. stackexchange.com It can, however, act as the electrophilic partner, reacting with another aldehyde or ketone that does possess alpha-hydrogens.
Kinetic and Thermodynamic Aspects of this compound Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not available in published research. As a β-hydroxy aldehyde, it is expected to undergo a retro-aldol reaction under basic or acidic conditions, decomposing into its precursor carbonyl compounds: butanal and 2-butanone. masterorganicchemistry.comvaia.comkhanacademy.org
The general mechanism for a base-catalyzed retro-aldol reaction involves the deprotonation of the hydroxyl group, followed by the cleavage of the carbon-carbon bond between the C2 and C3 positions to form an enolate and an aldehyde. vaia.com However, specific rate constants (k), activation energies (Ea), and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the forward (aldol condensation) or reverse (retro-aldol) reactions leading to or starting from this compound have not been documented.
For comparison, studies on other aldol systems, such as the decomposition of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), provide a model for the type of data that is currently lacking for this compound. researchgate.net Without dedicated studies, any discussion of reaction rates, equilibrium positions, or the influence of temperature and catalysts remains speculative.
Stereochemical Considerations in this compound Reactivity
This compound possesses a single stereocenter at the C2 position, which is a quaternary carbon bearing an ethyl group, a methyl group, a hydroxymethyl group, and an aldehyde functional group. Due to this chiral center, the compound can exist as two enantiomers: (R)-2-Ethyl-4-hydroxy-2-methylbutanal and (S)-2-Ethyl-4-hydroxy-2-methylbutanal.
The synthesis of this compound via an aldol reaction would typically result in a racemic mixture (an equal mixture of both enantiomers) unless a stereoselective synthesis method is employed. There is no available research describing the enantioselective synthesis of this specific compound or the separation of its enantiomers.
Furthermore, reactions involving the chiral center could proceed with specific stereochemical outcomes (e.g., retention or inversion of configuration), and the stereochemistry could influence the rate and products of subsequent reactions. However, no studies were found that investigate the stereochemical course of reactions involving this compound. Such studies would be necessary to understand how the 3D arrangement of atoms influences its chemical behavior.
Advanced Analytical Methodologies for 2 Ethyl 4 Hydroxy 2 Methylbutanal
Chromatographic Techniques for Separation and Identification
Chromatographic methods are paramount for the separation of 2-Ethyl-4-hydroxy-2-methylbutanal from complex matrices, enabling its accurate identification and quantification.
Gas Chromatography (GC) with Various Detectors (e.g., GC-MS, GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound possesses a moderate molecular weight and functional groups that can be prone to thermal degradation, specific considerations are necessary for its analysis by GC.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive tool for the identification of volatile and semi-volatile organic compounds. nih.gov The coupling of a gas chromatograph with a mass spectrometer allows for the separation of components in a mixture followed by their individual detection and structural elucidation based on their mass-to-charge ratio. nih.gov For a hydroxy aldehyde like this compound, derivatization is often employed to increase its volatility and thermal stability, which is a common practice for analyzing polar compounds by GC. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.
In a typical GC-MS analysis, the derivatized compound would be injected into the GC, where it would travel through a capillary column. The choice of the column's stationary phase is critical for achieving good separation. A mid-polar phase is often suitable for such moderately polar compounds. The mass spectrometer would then ionize the eluted compound, and the resulting fragmentation pattern would serve as a molecular fingerprint, allowing for its unambiguous identification.
Gas Chromatography with Flame Ionization Detection (GC-FID) is another common configuration. The FID is a sensitive detector for organic compounds, providing a response that is proportional to the mass of carbon in the analyte. While GC-FID is excellent for quantification, it does not provide structural information like a mass spectrometer. Therefore, it is often used for routine analysis when the identity of the compound has already been confirmed.
Due to the presence of the aldehyde functional group, which can be reactive, careful optimization of GC parameters such as injector temperature and column temperature programming is crucial to prevent on-column reactions or degradation.
Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Hydroxy Aldehyde
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, 1 mL/min |
| Mass Spectrometer | Agilent 5975C or similar |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-550 |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
This table presents typical parameters and does not represent actual data for this compound due to the lack of specific published research.
Liquid Chromatography (LC) Approaches
For compounds that are not amenable to GC due to low volatility or thermal instability, liquid chromatography is the separation method of choice. Given the polar nature of the hydroxyl and aldehyde groups in this compound, High-Performance Liquid Chromatography (HPLC) is a highly suitable analytical technique. sigmaaldrich.com
A common approach for analyzing aldehydes by LC is through derivatization to enhance their detection by UV-Vis or fluorescence detectors. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative that is strongly chromophoric.
The separation would typically be performed on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient of the mobile phase composition would be optimized to achieve the best separation from other components in the sample.
Hyphenated Techniques for Enhanced Resolution and Identification
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the sensitive and selective detection of MS. nih.govresearchgate.net This is particularly advantageous for the analysis of polar and non-volatile compounds like this compound in complex matrices, as it often eliminates the need for derivatization.
In an LC-MS analysis, the compound would be separated on an LC column and then introduced into the mass spectrometer via an interface such as electrospray ionization (ESI). ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+, allowing for the determination of the molecular weight. Further fragmentation in the mass spectrometer (MS/MS) can provide structural information.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. Both ¹H and ¹³C NMR spectra would provide a wealth of information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the number of signals would correspond to the number of non-equivalent protons. The chemical shift of each signal would indicate the electronic environment of the protons, the integration would reveal the relative number of protons in each set, and the splitting pattern (multiplicity) would provide information about the number of neighboring protons.
For this compound, one would expect to see distinct signals for the aldehydic proton (typically in the 9-10 ppm region), the protons on the carbon bearing the hydroxyl group, the methyl and ethyl group protons, and the methylene (B1212753) protons.
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shift of these signals would be characteristic of the type of carbon (e.g., carbonyl, carbinol, alkyl). The aldehydic carbonyl carbon would appear significantly downfield (typically 190-200 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet | 1H |
| Methylene (-CH₂-OH) | 3.6 - 3.8 | Triplet | 2H |
| Methylene (-CH₂-CH₃) | 1.5 - 1.7 | Quartet | 2H |
| Methylene (-C-CH₂-CH₂-) | 1.8 - 2.0 | Triplet | 2H |
| Methyl (-C-CH₃) | 1.1 - 1.3 | Singlet | 3H |
| Methyl (-CH₂-CH₃) | 0.8 - 1.0 | Triplet | 3H |
This table is based on typical chemical shift values for similar functional groups and serves as an illustrative example.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, C-H, and C=O bonds.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (O-H) stretching vibration. A strong, sharp absorption peak around 1720-1740 cm⁻¹ would confirm the presence of the carbonyl (C=O) group of the aldehyde. Additionally, C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Aldehyde | C=O stretch | 1720 - 1740 (strong) |
| Alkyl | C-H stretch | 2850 - 3000 |
This table presents typical IR absorption ranges for the functional groups present in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for the structural elucidation and identification of this compound. The compound has a molecular weight of 130.18 g/mol . bldpharm.comnih.gov
In its cyclic hemiacetal form, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMf), the compound is a known aroma constituent. Gas chromatography-mass spectrometry (GC-MS) analysis is commonly employed for its identification. The mass spectrum of EHMf under electron ionization (EI) reveals characteristic fragmentation patterns that are essential for its identification. For instance, in studies involving isotopically labeled EHMf, specific fragments have been identified that confirm the compound's structure. A fragment at m/z 100 indicates the presence of the C-2 ethyl group, while a fragment at m/z 44 corresponds to the [CO-¹³CH₃]⁺ ion, confirming the C-5 methyl group's position. researchgate.net
Aliphatic aldehydes, in general, exhibit predictable fragmentation behaviors in mass spectrometry. miamioh.edu The molecular ion (M+) peak is usually observable, though it can be weak. A common fragmentation is the loss of a hydrogen atom, resulting in an M-1 peak. The most dominant fragmentation is often α-cleavage, which for a compound like 2-ethylbutanal (B1361351) (a structural analog), can lead to a significant peak at m/z 29. miamioh.edu Another typical fragmentation pathway for aldehydes with a sufficiently long chain is the McLafferty rearrangement, which produces a characteristic ion, often at m/z 44 or higher. miamioh.edu
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Weight | 130.18 g/mol | bldpharm.comnih.gov |
| Molecular Formula | C₇H₁₄O₂ | nih.gov |
| Exact Mass | 130.099379685 Da | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChI Key | AQPPSGRBXOVMHK-UHFFFAOYSA-N | sigmaaldrich.com |
Sample Preparation and Enrichment Techniques for Volatile Compounds
The analysis of volatile compounds like this compound from complex matrices requires effective sample preparation to isolate and concentrate the analyte.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for extracting volatile and semi-volatile organic compounds from various samples, including food and biological matrices. nih.govnih.gov The technique integrates sampling, extraction, and concentration into a single step. nih.gov
For compounds similar in polarity and volatility, such as furanones and other aldehydes, headspace SPME (HS-SPME) coupled with GC-MS is a preferred method. spkx.net.cnresearchgate.net The choice of the SPME fiber coating is crucial for efficient extraction. For example, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has shown high extraction efficiency for a range of volatile compounds. researchgate.net In other applications, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is used. The extraction efficiency can be influenced by factors such as pH, with some phenolic compounds showing better extraction at lower pH. nih.gov
The SPME Arrow, a newer generation of SPME device with a larger surface area and volume of stationary phase, has demonstrated significantly higher extraction efficiency compared to traditional SPME fibers for furan (B31954) and alkylfurans. restek.com
Solvent Extraction Methods
Solvent extraction is a fundamental technique for isolating flavor and aroma compounds from food matrices. For comprehensive analysis, particularly when aiming to identify odor-active compounds, a combination of solvent extraction followed by further purification is often necessary. Dichloromethane is a commonly used solvent for the initial extraction of volatile and semi-volatile compounds from aqueous samples or food slurries.
This initial extract often contains non-volatile co-extractives like lipids, which can interfere with subsequent analysis. Therefore, a subsequent purification step is essential.
Distillation and Evaporation Techniques
To remove non-volatile materials from the initial solvent extract, high-vacuum distillation techniques are employed. Solvent-Assisted Flavour Evaporation (SAFE) is a state-of-the-art method for the gentle isolation of volatile compounds from solvent extracts. researchgate.netnih.gov The SAFE technique operates under high vacuum, allowing for distillation at low temperatures (typically around 40-50 °C), which minimizes the risk of thermal degradation and artifact formation. researchgate.netnih.gov
This method is particularly advantageous as it efficiently separates volatile aroma compounds from non-volatile matrix components like lipids and sugars, resulting in a clean extract suitable for GC-MS analysis. researchgate.netnih.gov An automated version of SAFE (aSAFE) has been developed to improve yields and reduce the risk of contamination. researchgate.net
Quantitative Analysis and Derivatization Strategies
Accurate quantification of trace-level aldehydes like this compound often requires derivatization and the use of internal standards.
Derivatization is a common strategy to improve the chromatographic properties and detection sensitivity of polar and unstable compounds like hydroxy-aldehydes. For aldehydes and ketones, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used technique. This reaction forms stable oxime derivatives that are less polar and more amenable to GC analysis. nih.gov
For highly accurate and precise quantification, Stable Isotope Dilution Analysis (SIDA) is the gold standard. researchgate.netnih.gov This method involves adding a known amount of a stable-isotope-labeled version of the analyte to the sample at the beginning of the analytical procedure. nih.govnih.gov The labeled compound serves as an internal standard that behaves identically to the native analyte during extraction, derivatization, and chromatographic analysis. By measuring the ratio of the native analyte to the labeled standard using GC-MS, accurate quantification can be achieved, compensating for any sample loss during workup. nih.gov
Occurrence, Biogenesis, and Degradation Mechanisms of 2 Ethyl 4 Hydroxy 2 Methylbutanal
Hypothesized Biogenetic Pathways
The unique structure of 2-Ethyl-4-hydroxy-2-methylbutanal, featuring a quaternary alpha-carbon with both ethyl and methyl substituents and a hydroxyl group, suggests a complex formation pathway, likely involving the convergence of several metabolic routes.
Potential Derivation from Amino Acid Catabolism (e.g., Strecker Degradation, Ehrlich Pathway analog)
The formation of branched-chain aldehydes from the catabolism of amino acids is a well-established process in food science and microbiology. nih.gov Pathways such as the Strecker degradation and the Ehrlich pathway are known to produce aldehydes with one less carbon atom than the parent amino acid. nih.gov For instance, leucine (B10760876) and isoleucine are precursors to 3-methylbutanal (B7770604) and 2-methylbutanal, respectively. nih.gov
While no single common amino acid directly yields a C7 structure like this compound, it is conceivable that intermediates from amino acid breakdown could serve as building blocks. The Ehrlich pathway, primarily known in yeasts, converts amino acids to their corresponding α-keto acids, which are then decarboxylated to aldehydes. nih.gov It is plausible that a non-canonical amino acid or a modified intermediate from a common amino acid could undergo analogous transformations.
Furthermore, the Strecker degradation involves the reaction of an amino acid with a dicarbonyl compound, often derived from sugar degradation, to form an aldehyde. This interaction between amino acid and carbohydrate metabolism highlights a potential route for the formation of more complex aldehydes.
Possible Formation through Carbohydrate Degradation or Lipid Oxidation Intermediates
The carbon backbone of this compound could plausibly be assembled from intermediates of carbohydrate and lipid metabolism through aldol-type condensation reactions. Aldolases are enzymes that catalyze the formation of carbon-carbon bonds by joining a ketone or aldehyde with another carbonyl compound, a common reaction in carbohydrate metabolism. libretexts.org
A hypothetical pathway could involve the condensation of smaller carbonyl compounds. For example, 2-butanone, a known microbial metabolite that can be formed from the catabolism of isoleucine, could potentially undergo an aldol (B89426) condensation with acetaldehyde (B116499), a ubiquitous metabolic intermediate. This reaction could form a precursor that, through subsequent reduction and other modifications, yields the target molecule. The formation of 2-pentanone from the β-oxidation of hexanoic acid by fungi like Penicillium roqueforti also provides a potential C5 precursor. nih.gov
Aldol condensation reactions are fundamental in organic synthesis and have biological counterparts catalyzed by aldolases. libretexts.orgyoutube.com These enzymes are known to participate in various metabolic pathways, including glycolysis and the biosynthesis of complex natural products. youtube.com
Microbial or Enzymatic Transformations Analogous to Related Compounds
The synthesis of complex organic molecules, including aldehydes, is a hallmark of microbial metabolism. chempedia.info Microorganisms possess a vast arsenal (B13267) of enzymes, such as carboxylic acid reductases (CARs) and aldo-keto reductases, that can produce a wide array of aldehydes from various precursors. chempedia.infonih.gov
The formation of the quaternary carbon at the C2 position is a significant synthetic challenge. However, there are examples of enzymatic reactions that can create such sterically hindered centers. Chiral aldehyde catalysis and biocatalytic methods are being explored for the synthesis of α,α-disubstituted aldehydes. nih.govnih.gov It is plausible that specific microbial enzymes could catalyze the formation of the 2-ethyl-2-methyl substituted carbon skeleton.
Furthermore, microbial transformations can introduce hydroxyl groups into aliphatic chains. For example, certain bacteria are capable of producing 3-hydroxypropionaldehyde from glycerol. scispace.com This demonstrates the enzymatic machinery exists in microorganisms to produce hydroxylated aldehydes. The biotransformation of aliphatic aldehydes by Bacillus megaterium can lead to the formation of 2,3-dialkylacroleins through aldol addition, showcasing the ability of microbes to create complex, branched aldehydes. researchgate.net
Environmental and Biological Degradation Pathways
Aldehydes are generally reactive compounds and are susceptible to degradation through both abiotic and biotic processes.
Oxidative Degradation in Aerobic Systems
In the presence of oxygen, aldehydes can undergo autoxidation to form the corresponding carboxylic acids. nih.gov This process can be initiated by light, heat, or the presence of metal ions and proceeds via a free-radical chain reaction. The primary product of the oxidation of this compound in an aerobic environment would likely be 2-ethyl-4-hydroxy-2-methylbutanoic acid. Further oxidation could potentially lead to the cleavage of the carbon chain. The hydroxyl group may also be a target for oxidation, potentially leading to the formation of a ketone or dicarboxylic acid.
Microbial Metabolism and Biotransformation
Microorganisms are key players in the degradation of organic compounds in the environment. Aldehydes can be metabolized by a variety of microbial enzymes. chempedia.info Aldehyde dehydrogenases can oxidize aldehydes to carboxylic acids, which can then enter central metabolic pathways such as the citric acid cycle. youtube.com Conversely, aldehyde reductases can reduce aldehydes to their corresponding alcohols. In the case of this compound, this would yield 2-ethyl-2-methylbutane-1,4-diol.
The branched and functionalized nature of this compound might influence its biodegradability. Some microorganisms have specialized pathways for the degradation of branched-chain compounds. The initial steps would likely involve the oxidation or reduction of the aldehyde group, followed by further breakdown of the carbon skeleton. The presence of a hydroxyl group may facilitate degradation by providing an additional site for enzymatic attack.
Thermal Degradation Profiles
The thermal degradation profile of a chemical compound provides critical insights into its stability and the decomposition pathways it undergoes at elevated temperatures. While specific, detailed research on the thermal degradation of this compound is not extensively documented in publicly available literature, its structural features as a γ-hydroxy aldehyde allow for the postulation of several likely degradation mechanisms based on established principles of organic chemistry and studies of analogous compounds.
One of the primary anticipated degradation pathways is intramolecular dehydration . The hydroxyl group, in conjunction with a hydrogen atom from an adjacent carbon, can be eliminated as a molecule of water. This can lead to the formation of one or more unsaturated aldehydes. The specific product would depend on which hydrogen atom is abstracted, potentially leading to a mixture of isomers.
Another plausible mechanism involves an initial intramolecular hemiacetal formation . The hydroxyl group can nucleophilically attack the electrophilic carbon of the aldehyde group, forming a cyclic five- or six-membered hemiacetal. These cyclic structures are often in equilibrium with the open-chain form but can undergo their own specific degradation reactions under thermal stress, such as ring-opening to a different isomer or further dehydration.
At higher temperatures, typical for pyrolysis conditions, more complex fragmentation patterns are expected. These can include decarbonylation , which is the loss of the aldehyde group as carbon monoxide, a common thermal decomposition route for aldehydes. This would result in the formation of an alcohol. Concurrently, carbon-carbon bond cleavage can occur at various points in the molecule, leading to the formation of a complex mixture of smaller volatile organic compounds. The presence of radical species in such high-temperature processes can initiate chain reactions, further diversifying the product profile.
The thermal decomposition of β-hydroxy ketones and aldehydes is known to proceed via a retro-aldol reaction . While this compound is a γ-hydroxy aldehyde, the general principle of C-C bond cleavage in hydroxy-carbonyl compounds remains relevant. It is also conceivable that the molecule could undergo rearrangement or isomerization under thermal duress, forming intermediates that are more susceptible to fragmentation.
Additionally, the possibility of a retro-ene reaction exists, particularly if an initial dehydration step leads to the formation of an unsaturated aldehyde with an appropriately positioned allylic hydrogen. organic-chemistry.orgoregonstate.edulibretexts.org Such a reaction would involve a concerted pericyclic mechanism, leading to specific fragmentation products.
It is important to emphasize that without specific experimental data from techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), or from pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), the exact temperatures of decomposition and the relative abundance of the various degradation products for this compound remain speculative. The table below summarizes the potential degradation pathways based on the compound's structure.
| Proposed Degradation Pathway | Description | Potential Products |
| Intramolecular Dehydration | Elimination of a water molecule from the alcohol and an adjacent carbon. | Unsaturated aldehydes |
| Intramolecular Hemiacetal Formation | The hydroxyl group attacks the aldehyde carbonyl, forming a cyclic intermediate. | Cyclic hemiacetals, which can further degrade. |
| Decarbonylation | Loss of the aldehyde functional group as carbon monoxide. | Alcohols, smaller hydrocarbons |
| C-C Bond Cleavage/Radical Reactions | Homolytic cleavage of carbon-carbon bonds at high temperatures. | A complex mixture of smaller volatile compounds. |
Further research is required to empirically determine the precise thermal degradation profile and to quantify the products formed under various temperature and pressure conditions.
Theoretical and Computational Chemistry Studies of 2 Ethyl 4 Hydroxy 2 Methylbutanal
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. pearson.com For a molecule like 2-Ethyl-4-hydroxy-2-methylbutanal, MO theory would provide a detailed picture of the distribution and energy of its electrons.
The carbonyl group (C=O) of the aldehyde is of particular interest. It is composed of a sigma (σ) bond and a pi (π) bond. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In aldehydes, the HOMO is often associated with the non-bonding lone pair electrons on the oxygen atom, while the LUMO is typically the antibonding π* orbital of the carbonyl group. quora.com
Nucleophilic attack, a common reaction for aldehydes, involves the HOMO of a nucleophile interacting with the LUMO of the carbonyl carbon. researchgate.netlibretexts.org Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of these frontier orbitals. For instance, the addition of an electron-donating methyl group, as seen in acetaldehyde (B116499) compared to formaldehyde (B43269), can destabilize both the HOMO and LUMO, altering the molecule's reactivity. quora.com In this compound, the presence of an ethyl and a methyl group at the α-carbon would similarly influence the electronic properties of the carbonyl group.
Illustrative Data Table: Frontier Orbital Energies for Simple Aldehydes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Formaldehyde | -11.8 | 1.5 | 13.3 |
| Acetaldehyde | -10.9 | 1.7 | 12.6 |
| Propanal | -10.7 | 1.8 | 12.5 |
Note: These are representative values and can vary based on the computational method used.
Conformational Analysis and Isomerism Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, which has several rotatable single bonds, a multitude of conformers exist. The relative stability of these conformers is determined by steric and electronic effects, such as gauche interactions and hydrogen bonding. byjus.com
The rotation around the C2-C3 bond of the butane (B89635) backbone is a classic example. Similar to butane, there would be anti and gauche conformations, with the anti-conformation generally being more stable due to reduced steric hindrance between the larger substituents. youtube.com However, in this compound, the presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding between the -OH group and the carbonyl oxygen. nih.govjchemrev.com This could stabilize certain gauche or eclipsed conformations that would otherwise be unfavorable.
Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting conformation. This allows for the identification of local and global energy minima, which correspond to the stable conformers.
Illustrative Data Table: Relative Energies of Butane Conformers
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |
| Anti | 180° | 0 |
| Gauche | 60° | 3.8 |
| Eclipsed (H, CH3) | 120° | 14 |
| Fully Eclipsed (CH3, CH3) | 0° | 19 |
Note: These are established values for butane and serve as a basis for understanding the more complex conformational landscape of substituted butanals.
Reaction Pathway Modeling and Transition State Theory
Computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.org For this compound, various reactions could be modeled, such as its oxidation to a carboxylic acid or its reduction to a diol. numberanalytics.com
Reaction pathway modeling involves identifying the transition state, which is the highest energy point along the reaction coordinate that connects reactants and products. libretexts.org According to transition state theory, the rate of a reaction is related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org
For example, the nucleophilic addition of a hydroxide (B78521) ion to the aldehyde group to form a gem-diol hydrate (B1144303) could be modeled. libretexts.org Computational methods would be used to locate the structure of the transition state and calculate its energy. This would provide insights into the reaction's feasibility and kinetics. The presence of bulky substituents at the α-carbon, like the ethyl and methyl groups in this compound, would likely have a significant steric effect on the transition state energy and thus the reaction rate. praxilabs.com
Illustrative Data Table: Calculated Activation Energies for Aldehyde Hydration
| Aldehyde | Catalyst | ΔG‡ (kcal/mol) |
| Formaldehyde | None | 25.1 |
| Formaldehyde | Acid | 15.3 |
| Formaldehyde | Base | 12.8 |
| Acetaldehyde | Base | 14.2 |
Note: These values are illustrative and demonstrate how catalysts and substituents can affect the activation energy of a reaction.
Spectroscopic Property Predictions using Quantum Chemical Methods
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. nih.gov
NMR Spectroscopy: Chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR can be calculated. For this compound, predictions would show a characteristic aldehyde proton signal between 9-10 ppm. libretexts.orglibretexts.org The chemical shifts of the carbons and protons adjacent to the carbonyl and hydroxyl groups would also be predicted, aiding in the assignment of experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated. A strong absorption band corresponding to the C=O stretch of the aldehyde would be predicted around 1720-1740 cm⁻¹. libretexts.org The O-H stretching frequency, typically a broad band around 3200-3600 cm⁻¹, would also be a key feature. The exact position of this band could indicate the extent of intramolecular hydrogen bonding. acs.org
Illustrative Data Table: Predicted IR Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretch | 3450 |
| C-H (alkane) | Stretch | 2870-2960 |
| C=O | Stretch | 1725 |
| C-O | Stretch | 1050 |
Note: These are typical frequency ranges. Precise calculated values would depend on the specific conformation and computational method.
Molecular Dynamics Simulations for Understanding Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound, either in a solvent like water or interacting with other molecules, would reveal valuable information about its dynamic properties.
For instance, an MD simulation in an aqueous solution would show how the molecule's polar functional groups, the aldehyde and the hydroxyl, form hydrogen bonds with surrounding water molecules. acs.org This would provide insights into its solubility and how it orients itself in a polar environment.
Simulations could also be used to study the molecule's conformational dynamics, showing the transitions between different stable conformers over time. This can be particularly useful for understanding how the molecule might interact with a biological receptor, where flexibility and the ability to adopt a specific conformation are often crucial. nih.gov By analyzing the trajectories from an MD simulation, one can calculate properties like the radial distribution function to understand the structuring of solvent molecules around the solute.
Potential Roles and Interactions of 2 Ethyl 4 Hydroxy 2 Methylbutanal in Complex Systems
Participation in Maillard-type Reactions and Related Non-Enzymatic Browning Pathways
The Maillard reaction is a cornerstone of non-enzymatic browning, involving a complex cascade of reactions between reducing sugars and amino compounds, which are essential for the development of color and flavor in thermally processed foods. Aldehydes, such as 2-Ethyl-4-hydroxy-2-methylbutanal, can actively participate in these pathways, primarily through the Strecker degradation of amino acids.
The general stages of the Maillard reaction are outlined below:
| Stage | Key Events | Potential Involvement of this compound |
| Initial Stage | Condensation of a reducing sugar with an amino compound to form a Schiff base, followed by rearrangement to an Amadori or Heyns product. | Unlikely to initiate the reaction in the same manner as a reducing sugar. |
| Intermediate Stage | Sugar fragmentation, enolization, and Strecker degradation. | Can participate in Strecker degradation by reacting with amino acids. |
| Final Stage | Aldol (B89426) condensation, polymerization, and formation of melanoidins (brown pigments). | May act as a precursor or intermediate in the formation of polymeric structures. |
Interactions with Other Chemical Constituents in Matrices
The reactivity of this compound extends beyond Maillard chemistry, allowing it to interact with a variety of other components present in complex systems like food.
The aldehyde functional group is susceptible to nucleophilic attack, leading to the formation of adducts with various molecules. For instance, it can react with bisulfite, a common food additive, to form stable adducts. This reactivity is a general characteristic of aldehydes and is utilized to control browning and microbial growth in food products.
Furthermore, under certain conditions, aldehydes can undergo polymerization reactions. Aldol condensation, a reaction between two aldehyde or ketone molecules, can lead to the formation of larger molecules and contribute to the development of color and texture. The presence of a hydroxyl group in this compound could potentially influence the rate and extent of these polymerization reactions.
Interactions between this compound and major food macromolecules are anticipated based on the known reactivity of aldehydes.
Proteins: The aldehyde group can react with the nucleophilic side chains of amino acids, particularly the ε-amino group of lysine and the sulfhydryl group of cysteine, to form Schiff bases and thioacetals, respectively. These reactions can lead to protein cross-linking, altering their structure and functionality. This process, known as protein carbonylation, is a marker of oxidative stress in biological systems and can impact food quality. nih.gov
Lipids: While direct reactions with saturated lipids are unlikely, this compound can participate in reactions with lipid oxidation products. Aldehydes are themselves products of lipid oxidation, and their presence can influence the progression of these reactions. nih.govresearchgate.netlongdom.org They can also react with other components, such as amino acids, in lipid-rich environments, contributing to the complex flavor profile of foods.
Carbohydrates: Direct reactions with carbohydrates are less common under typical food processing conditions. However, in the context of the Maillard reaction, where carbohydrate degradation products are abundant, this compound can interact with these reactive intermediates.
Enantiomeric and Diastereomeric Considerations and Their Distinct Chemical Roles
The structure of this compound contains a chiral center at the second carbon atom, meaning it can exist as two enantiomers (R and S forms). The presence of a stereocenter introduces the possibility of stereospecific interactions and differing chemical and sensory properties for each enantiomer.
While no specific studies on the enantiomers of this compound were found, research on structurally similar compounds highlights the importance of stereochemistry. For example, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate, a fruity ester found in wine, exhibit different sensory properties and can be present in varying ratios depending on the source. oeno-one.eu The R-enantiomer is often predominant in both red and white wines. oeno-one.eu It is plausible that the enantiomers of this compound would also display distinct chemical reactivity and sensory characteristics.
The potential sensory descriptors for the enantiomers of a similar compound, ethyl 2-hydroxy-3-methylbutanoate, are presented below:
| Enantiomer | Potential Sensory Descriptors |
| R-form | Heavier fruity odor |
| S-form | "Red fruits", "pineapple", "green apple" |
Data based on the sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers. oeno-one.eu
The specific roles and interactions of the enantiomers of this compound in complex systems remain an area for future investigation. Understanding these differences is crucial for a complete picture of its contribution to the chemical and sensory properties of the matrices in which it is present.
Future Research Directions and Methodological Advances for 2 Ethyl 4 Hydroxy 2 Methylbutanal Studies
Development of Novel Green Synthesis Protocols
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly pivotal in modern organic synthesis. Future research should prioritize the development of environmentally benign methods for synthesizing 2-Ethyl-4-hydroxy-2-methylbutanal.
Current synthetic strategies often rely on traditional organic reactions that may involve harsh conditions, toxic reagents, and significant waste production. Novel green synthesis protocols could explore several promising avenues:
Biocatalysis: The use of enzymes or whole-cell microorganisms offers a highly selective and efficient route to complex molecules under mild conditions. nih.govkean.edu Researchers could investigate the use of aldolases for the key C-C bond formation, or alcohol dehydrogenases for the selective oxidation of a corresponding diol. The advantages of biocatalysis include high stereoselectivity, reduced byproduct formation, and operation in aqueous media. researchgate.net
Catalysis with Renewable Resources: Exploring catalysts derived from renewable feedstocks, such as modified starches or celluloses, could provide a sustainable alternative to traditional metal-based catalysts.
Solvent-Free or Green Solvent Reactions: The development of synthetic routes that operate in the absence of a solvent or in green solvents like water, supercritical CO2, or ionic liquids would significantly reduce the environmental impact of the synthesis. acs.org
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. guidechem.com
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net | Identification and engineering of suitable enzymes (e.g., aldolases, dehydrogenases). |
| Renewable Catalysts | Sustainability, potential for biodegradability. | Development and characterization of catalysts from biomass. |
| Green Solvents | Reduced environmental impact and toxicity. acs.org | Optimization of reaction conditions in water, supercritical fluids, or ionic liquids. |
| Microwave-Assisted Synthesis | Increased reaction speed, higher yields, energy efficiency. guidechem.com | Development of specific microwave protocols for the target synthesis. |
In-depth Mechanistic Studies of Formation and Degradation
A thorough understanding of the formation and degradation pathways of this compound is crucial for controlling its presence in various systems, particularly in food chemistry where it may act as a flavor compound or precursor.
Formation Mechanisms:
The structure of this compound suggests its potential formation through several well-established chemical pathways in food systems:
Aldol (B89426) Condensation: This is a fundamental carbon-carbon bond-forming reaction in organic chemistry and a plausible route for the formation of this molecule. figshare.comlibretexts.orgsigmaaldrich.com It likely involves the reaction of an enolate derived from butanal with propanal, followed by a subsequent aldol addition with formaldehyde (B43269) or a related one-carbon donor. Mechanistic studies could employ isotopic labeling to trace the origins of the carbon atoms in the final structure. nih.gov
Maillard Reaction: This complex series of reactions between amino acids and reducing sugars is a primary source of flavor and aroma compounds in cooked foods. nih.govyoutube.com The aldehyde could arise as a Strecker aldehyde from the degradation of specific amino acids or as a product of sugar fragmentation and subsequent reactions. nih.gov Investigating model systems with specific amino acid-sugar combinations could elucidate its formation pathway. mdpi.com
Lipid Oxidation: The oxidation of polyunsaturated fatty acids generates a variety of volatile aldehydes. acs.org While less direct, the breakdown of larger lipid-derived hydroperoxides could potentially lead to the formation of this compound through a series of cleavage and rearrangement reactions.
Degradation Mechanisms:
Aldehydes are reactive compounds that can undergo various transformations. trilogyflavors.com Understanding the degradation of this compound is important for predicting its stability and the formation of subsequent products. Potential degradation pathways to investigate include:
Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol.
Further Condensation Reactions: The presence of both a hydroxyl and an aldehyde group allows for potential intramolecular or intermolecular condensation reactions, possibly leading to the formation of cyclic ethers or other complex structures.
Application of Advanced Omics Technologies (e.g., Volatilomics, Metabolomics)
To fully comprehend the role of this compound in complex matrices like food, advanced analytical techniques are indispensable.
Volatilomics: This field focuses on the comprehensive analysis of volatile organic compounds (VOCs). acs.org Techniques like gas chromatography-mass spectrometry (GC-MS) and proton transfer reaction-mass spectrometry (PTR-MS) can be employed to detect and quantify this compound in the headspace of food products. wur.nl This would be crucial for understanding its contribution to aroma.
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov Liquid chromatography-mass spectrometry (LC-MS) based metabolomics can be used to identify and quantify this compound and its non-volatile precursors and degradation products in food extracts. guidechem.com By correlating the levels of this aldehyde with other metabolites, it may be possible to uncover novel formation and reaction pathways.
The integration of volatilomics and metabolomics data can provide a more complete picture of the chemical landscape in which this compound exists and interacts. trilogyflavors.com
Exploration of Bio-inspired Synthesis and Transformation Processes
Nature provides a vast blueprint for the efficient and selective synthesis of complex molecules. wur.nl Bio-inspired approaches to the synthesis and transformation of this compound could lead to more sustainable and effective processes.
Enzymatic Cascades: Mimicking metabolic pathways by designing multi-enzyme cascade reactions in a one-pot setup can significantly improve synthetic efficiency. researchgate.net For instance, a cascade could be designed where one enzyme produces a precursor that is immediately converted by a second enzyme, and so on, to yield the final product.
Whole-Cell Biotransformation: Utilizing engineered microorganisms as "cell factories" to produce this compound from simple feedstocks like glucose is a promising avenue. kean.edu This involves introducing the necessary biosynthetic genes into a suitable microbial host.
Biomimetic Catalysis: This involves the design of small-molecule catalysts that mimic the active sites of enzymes. These catalysts can offer the advantages of enzymes (e.g., selectivity) while being more robust and easier to handle.
Integration of Computational Modeling with Experimental Validation
Computational chemistry offers powerful tools to investigate reaction mechanisms, predict molecular properties, and guide experimental design.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the transition states of potential formation and degradation reactions of this compound. researchgate.netrsc.org This can help to determine the most energetically favorable pathways and provide insights that are difficult to obtain experimentally.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound with other molecules in a complex matrix, such as its interaction with proteins or carbohydrates in a food system. This can provide information on its binding affinity and potential for flavor release.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the properties of this compound and related compounds based on their molecular structure. researchgate.netresearchgate.netnih.gov For example, a QSAR model could be built to predict the odor threshold or reactivity of a series of related aldehydes.
Q & A
Q. Where can researchers access authoritative safety and handling guidelines for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
